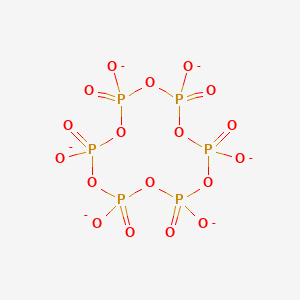

Metaphosphate (P6O186-)

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13478-98-3 |

|---|---|

Molecular Formula |

O18P6-6 |

Molecular Weight |

473.83 g/mol |

IUPAC Name |

2,4,6,8,10,12-hexaoxido-1,3,5,7,9,11-hexaoxa-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5-hexaphosphacyclododecane 2,4,6,8,10,12-hexaoxide |

InChI |

InChI=1S/H6O18P6/c1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h(H,1,2)(H,3,4)(H,5,6)(H,7,8)(H,9,10)(H,11,12)/p-6 |

InChI Key |

SZGVJLCXTSBVKL-UHFFFAOYSA-H |

SMILES |

[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-])[O-])[O-] |

Canonical SMILES |

[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-])[O-])[O-] |

Other CAS No. |

13478-98-3 |

Synonyms |

hexametaphosphate |

Origin of Product |

United States |

Synthetic Pathways and Preparation Methodologies for Metaphosphate P6o186 Compounds

High-Temperature Solid-State Synthesis Routes for Metaphosphates

High-temperature solid-state synthesis, often referred to as the ceramic method, is a conventional and widely used approach for producing metaphosphates. google.com This technique involves the reaction of solid precursors at elevated temperatures to yield a new solid product. google.com The process generally requires fine-grain starting materials that are intimately mixed, often pelletized to maximize contact, and then heated for a specific duration. google.comtandfonline.com

Thermal Dehydration Processes of Orthophosphate Precursors

A primary route for the synthesis of sodium hexametaphosphate is the thermal dehydration of acidic orthophosphate precursors, such as monosodium orthophosphate (NaH₂PO₄). chemrxiv.orgnih.gov This process involves controlled heating, which induces a series of condensation reactions, eliminating water molecules and forming P-O-P bonds to create the polymeric metaphosphate structure.

The synthesis proceeds in stages. Initially, heating monosodium orthophosphate generates sodium acid pyrophosphate (Na₂H₂P₂O₇). nih.govReaction 1: 2NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O nih.gov

Subsequently, further heating of the pyrophosphate intermediate at higher temperatures leads to the formation of sodium hexametaphosphate, which is then rapidly cooled to obtain the final product. nih.govReaction 2: 3Na₂H₂P₂O₇ → (NaPO₃)₆ + 3H₂O nih.gov

Studies have established that the principal products of thermal dehydration of monosubstituted sodium orthophosphate in the temperature range of 200–650 °C are sodium trimetaphosphate (Na₃P₃O₉), sodium dihydrogen pyrophosphate (Na₂H₂P₂O₇), and sodium hexametaphosphate (Na₆P₆O₁₈). chemrxiv.org The formation of Na₆P₆O₁₈ is particularly favored at temperatures around 650 °C. chemrxiv.org

Table 1: Thermal Dehydration Conditions for Sodium Hexametaphosphate

| Precursor | Intermediate Product | Final Product | Key Temperature Range (°C) | Reference |

|---|---|---|---|---|

| Monosodium Orthophosphate (NaH₂PO₄) | Sodium Acid Pyrophosphate (Na₂H₂P₂O₇) | Sodium Hexametaphosphate (Na₆P₆O₁₈) | ~650 | chemrxiv.orgnih.gov |

Solid-State Reaction Techniques and Crystallization from Molten Phases

Solid-state reaction techniques involve the direct reaction between solid starting materials at high temperatures. tandfonline.com The success of this method relies on factors such as the reactivity of the solids, the surface area of contact, and the rate of diffusion of ions, which is enhanced at temperatures approximately two-thirds of the melting point of the reactants. tandfonline.com

For instance, complex metaphosphates can be synthesized using this route. The preparation of NaCdP₃O₉ involves mixing stoichiometric amounts of cadmium oxide (CdO), sodium carbonate (Na₂CO₃), and ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄). nih.gov The mixture is calcined at temperatures around 400 °C (673 K) to eliminate volatile components like NH₃, CO₂, and H₂O before further heating to form the final product. nih.gov

Another high-temperature approach involves melt polymerization. Sodium hexametaphosphate can be produced by reacting sodium chloride and phosphoric acid in a 1:1 molar ratio. libretexts.org The mixture is heated to a molten state at temperatures between 650 °C and 700 °C for at least 30 minutes to ensure the complete removal of hydrogen chloride gas. libretexts.org The resulting molten product is then quenched to form a glassy sodium hexametaphosphate. libretexts.org

Crystallization from a molten phase, or flux method, is also employed. This technique can lower the required reaction temperature and facilitate the growth of single crystals. The electrolysis of molten metaphosphates, discussed later, inherently involves the use of a molten salt phase where the metaphosphate itself acts as the solvent. nih.gov

Solution-Based Preparations of Metaphosphate Species

Solution-based methods offer alternative pathways to synthesize metaphosphate compounds, often allowing for greater control over particle size and morphology at lower temperatures compared to solid-state routes.

Co-precipitation Methods for Anion Isolation

Co-precipitation can be utilized to isolate the metaphosphate anion from an aqueous solution by forming an insoluble salt with a specific cation. libretexts.org The principles of precipitation dictate that when a cation and anion form an insoluble salt, they can be separated from the solution. libretexts.org

While sodium hexametaphosphate is soluble in water, other metaphosphate salts are not. The removal of metaphosphate ions from aqueous solutions has been demonstrated using coagulants like alum (an aluminum salt) and aluminum hydroxide. nih.gov In these processes, the active coagulant is Al(OH)₃, which precipitates the phosphate ions. nih.gov Maximum removal of both orthophosphates and metaphosphates occurs at a pH between 5 and 6. nih.gov This indicates that by introducing a suitable metal salt (e.g., an aluminum salt) into a sodium hexametaphosphate solution and adjusting the pH, the insoluble metal metaphosphate can be precipitated and thus isolated.

Conversely, the strong chelating nature of the hexametaphosphate anion is often used to prevent precipitation. It can form soluble complexes with divalent cations like Ca²⁺ and Mg²⁺, a property utilized in water softening and as a dispersant. mdpi.comnih.gov This highlights that the choice of the precipitating cation is crucial for successful isolation.

Hydrothermal Synthesis Approaches for Crystalline Compounds

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. The process is typically carried out in a sealed, pressure-resistant vessel called an autoclave. nih.gov This technique is widely used for synthesizing various crystalline materials, including phosphate-based compounds like silicoaluminophosphates. nih.gov

In a typical hydrothermal synthesis, precursors are mixed in an aqueous solution, often with a structure-directing agent or template, and sealed in a Teflon-lined autoclave. nih.gov The autoclave is then heated to temperatures typically ranging from 100 to 500 °C for a period of hours to days. nih.gov The elevated temperature and pressure facilitate the dissolution of reactants and the subsequent crystallization of the desired product. While specific examples for the direct hydrothermal synthesis of hexametaphosphate (P₆O₁₈⁶⁻) compounds are not extensively detailed, the methodology is applicable. By selecting appropriate water-soluble phosphate precursors and counter-ions, and controlling parameters such as temperature, pressure, and pH, it is theoretically possible to crystallize novel metaphosphate structures.

Electrochemical Generation and Reduction of Metaphosphate-Derived Phosphorus

Electrochemical methods, particularly the electrolysis of molten metaphosphate salts, represent a distinct pathway for the transformation of the metaphosphate anion. This approach is primarily investigated for the production of elemental white phosphorus (P₄). nih.govgoogle.com

The process involves providing a melt of a metaphosphate salt, such as sodium metaphosphate ([NaPO₃]ₙ), which has a significantly lower melting point (628 °C) compared to sodium orthophosphate (1583 °C). nih.gov An electrolysis voltage is applied across a cathode and an anode submerged in the molten salt. google.com

At the anode, an oxidation reaction occurs. If an inert anode is used, oxygen gas is typically evolved. google.comAnodic Reaction (Oxidation): 2O²⁻ → O₂ + 4e⁻ (simplified)

This electrochemical approach allows for the intrinsic separation of the reduction and oxidation half-reactions, preventing the highly oxophilic P₄ product from reacting with the evolved oxygen. chemrxiv.org The process is considered a potential route for the sustainable production of white phosphorus, as it can be more energy-efficient and avoid the carbon dioxide byproducts associated with traditional carbothermic reduction methods. nih.govgoogle.com

Table 2: Electrochemical Reduction of Molten Metaphosphate

| Process | Electrolyte | Operating Temperature (°C) | Cathode Product | Anode Product (Inert Anode) | Reference |

|---|---|---|---|---|---|

| Molten Salt Electrolysis | Sodium Metaphosphate ([NaPO₃]ₙ) | > 628 | Elemental Phosphorus (P₄) | Oxygen (O₂) | nih.govgoogle.com |

Advanced Structural Characterization of Metaphosphate P6o186 and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Anionic Identification

Correlation of Vibrational Data with Structural Perturbations and Bonding

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and bonding within metaphosphate anions. arxiv.org The vibrational frequencies observed in the spectra are highly sensitive to the local chemical environment, including bond lengths, bond angles, and intermolecular interactions. arxiv.orgnih.govrsc.org Analysis of these spectra allows for a detailed correlation between vibrational data and specific structural features of the P₆O₁₈⁶⁻ ring and its derivatives.

The interpretation of metaphosphate spectra is generally centered on the characteristic vibrations of the phosphate (B84403) tetrahedron units, specifically the P-O⁻ terminal bonds (PO₂) and the P-O-P bridging bonds. researchgate.net The high wavenumber region of the spectrum (above 600 cm⁻¹) is particularly informative. researchgate.net Key vibrational modes and their correlations with structural parameters are detailed below:

P-O Terminal Stretching (νas(PO₂⁻) and νs(PO₂⁻)): The asymmetric (νas) and symmetric (νs) stretching vibrations of the terminal PO₂⁻ groups are highly sensitive to structural perturbations. Studies have shown a strong correlation between the wavenumbers of these vibrations and the P-O terminal bond lengths. nih.govrsc.org For instance, a shorter P-O bond will correspond to a higher vibrational frequency. nih.gov These frequencies are also affected by the coordination of the terminal oxygen atoms with cations and by hydrogen bonding, which can weaken the P-O bond and cause a shift to lower wavenumbers. nih.gov

P-O-P Bridge Stretching (νas(P-O-P) and νs(P-O-P)): The stretching modes of the P-O-P bridges that form the cyclic backbone of the metaphosphate ring are crucial indicators of the ring's conformation and strain. Raman bands in the 600-1000 cm⁻¹ range are typically assigned to these P-O-P stretching vibrations. researchgate.net The angles of the P-O-P bonds significantly influence these frequencies; changes in ring puckering or coordination to metal ions can alter these angles, leading to observable shifts in the spectra. researchgate.net

Research has demonstrated that a quantitative analysis of the symmetric PO₂⁻ stretching band (νs(PO₂⁻)) in the Raman spectrum can be used to deconvolute the specific contributions of electrostatic interactions, hydrogen bonding, and inner-sphere coordination of cations to the phosphate group. nih.gov This allows for a detailed understanding of how different types of structural perturbations uniquely affect the vibrational signature of the metaphosphate anion.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Feature Correlation | Effect of Perturbation |

|---|---|---|---|

| Asymmetric PO₂⁻ Stretch (νas) | >1200 | Terminal P-O⁻ bond length | Shorter bond length leads to higher frequency. nih.govrsc.org |

| Symmetric PO₂⁻ Stretch (νs) | 1000-1200 | Terminal P-O⁻ bond length, cation coordination, H-bonding | Cation coordination or H-bonding weakens the bond, lowering the frequency. nih.gov |

| Asymmetric P-O-P Stretch (νas) | ~900-1000 | P-O-P bond angle, ring conformation | Changes in ring puckering or strain alter the frequency. researchgate.net |

| Symmetric P-O-P Stretch (νs) | ~600-800 | P-O-P bond angle, ring symmetry | Sensitive to the overall symmetry of the metaphosphate ring. researchgate.net |

| Bending/Deformation Modes (δ) | <600 | Overall molecular structure, crystal lattice packing | Distinct patterns can differentiate polymorphs. spectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Investigation of Protonation Equilibria and Dynamic Structural Changes

Dynamic NMR spectroscopy is a valuable method for studying reversible molecular processes, such as proton exchange and conformational changes, that occur on the NMR timescale. libretexts.org By analyzing changes in chemical shifts, coupling constants, or peak shapes as a function of environmental conditions like pH or temperature, it is possible to gain insight into the kinetics and thermodynamics of these processes. libretexts.orgmpg.de

For metaphosphates, ³¹P NMR is particularly useful for investigating protonation equilibria. nih.gov The chemical shift of a phosphorus nucleus is sensitive to the protonation state of its adjacent oxygen atoms. As the pH of an aqueous solution of metaphosphate is lowered, the phosphate groups become protonated. This change in the electronic environment around the phosphorus atom typically induces a downfield shift (to a less negative ppm value) in its ³¹P NMR signal. nih.gov

By systematically titrating a metaphosphate solution and recording the ³¹P NMR spectrum at various pH values, a profile of chemical shift versus pH can be generated. nih.gov This data can be analyzed to determine the pKa values associated with the stepwise protonation of the anion. nih.gov The magnitude of the chemical shift change upon protonation provides information about the relative basicity of the different phosphate groups within the structure. nih.gov

Furthermore, dynamic NMR can reveal structural changes. For example, the hydrolysis of the P₆O₁₈⁶⁻ ring into linear polyphosphates can be monitored over time by observing the decrease in the intensity of the cyclic metaphosphate peak and the corresponding increase in peaks associated with the end and middle groups of the resulting linear chains. researchgate.net This allows for the study of the stability and reaction kinetics of the metaphosphate anion under different conditions.

Mass Spectrometry (MS) Techniques for Anion Structural Elucidation

Laser Desorption Mass Spectrometry (LD MS) for Anion Detection

Laser Desorption/Ionization Mass Spectrometry (LD MS) and its common variant, Matrix-Assisted Laser Desorption/Ionization (MALDI), are soft ionization techniques well-suited for the analysis of large, non-volatile, and thermally labile molecules, including polyphosphate anions. nih.govchromatographyonline.com In this method, a pulsed laser beam irradiates a sample, often co-crystallized with a matrix compound, causing the analyte to desorb and ionize. chromatographyonline.com The resulting ions are then analyzed by a mass spectrometer, typically a Time-of-Flight (TOF) analyzer, which separates them based on their mass-to-charge ratio (m/z). semanticscholar.orgdntb.gov.ua

For the detection of the metaphosphate anion (P₆O₁₈⁶⁻), the analysis would typically be performed in negative ion mode. The expected singly charged ion [P₆O₁₈H₅]⁻ or adducts would be detected at their corresponding m/z values. LD MS is highly sensitive and can detect low concentrations of the analyte. mdpi.com The technique is effective for analyzing complex mixtures, making it suitable for characterizing commercial hexametaphosphate samples that may contain a distribution of different polyphosphate and metaphosphate species. researchgate.net The resulting mass spectrum provides a fingerprint of the sample's composition, with distinct peaks corresponding to each different phosphate oligomer. semanticscholar.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by analyzing their fragmentation patterns. nih.govyoutube.com The process involves multiple stages of mass analysis. First, a precursor (or parent) ion of a specific m/z, such as the hexametaphosphate anion, is selected from the mixture of ions generated by the source. youtube.com This selected ion is then directed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen), a process known as Collision-Induced Dissociation (CID). youtube.comnih.gov These collisions impart energy to the precursor ion, causing it to break apart into smaller product (or fragment) ions. nih.gov Finally, these product ions are analyzed in a second mass spectrometer to generate a fragmentation spectrum. youtube.com

The fragmentation of cyclic metaphosphates like P₆O₁₈⁶⁻ would likely proceed through the cleavage of the P-O-P backbone bonds. The resulting fragment ions would correspond to smaller linear or cyclic phosphate units. For example, the loss of PO₃⁻ units (m/z 79) is a common fragmentation pathway for polyphosphates. researchgate.netresearchgate.net

By carefully analyzing the masses of the fragment ions, the sequence and connectivity of the precursor ion can be deduced. ncsu.edu This allows for the differentiation of isomers, such as distinguishing between a cyclic hexametaphosphate and a linear polyphosphate of the same mass. researchgate.net The fragmentation pattern provides definitive structural information that complements data from other techniques like NMR and vibrational spectroscopy. nih.gov

| Technique | Principle | Information Obtained |

|---|---|---|

| Laser Desorption MS (LD MS / MALDI) | Soft ionization of sample by laser, followed by mass analysis (e.g., TOF). chromatographyonline.com | Detection of the intact [P₆O₁₈]⁶⁻ anion (as a charged species, e.g., [P₆O₁₈H₅]⁻). Provides molecular weight and distribution of oligomers in a mixture. nih.gov |

| Tandem MS (MS/MS) | Selection of a precursor ion, fragmentation via Collision-Induced Dissociation (CID), and mass analysis of the resulting product ions. youtube.com | Structural information based on fragmentation patterns. Allows for differentiation of cyclic vs. linear isomers and confirmation of the P-O-P backbone structure. nih.govresearchgate.net |

Mechanistic Investigations of Metaphosphate P6o186 Reactivity

Complexation Chemistry with Metal Cations in Solution

Hexametaphosphate is recognized as a potent chelating agent, capable of forming stable, soluble complexes with a variety of metal cations. This sequestration ability is a cornerstone of its industrial applications, ranging from water softening to food additives. The interaction is notably stronger with divalent and trivalent cations compared to monovalent ones.

The stability of these complexes is a key factor in their function. The interaction between the negatively charged oxygen atoms of the phosphate (B84403) groups and the positive metal ions is a classic Lewis acid-base interaction.

Table 1: Summary of Known Metal-Metaphosphate Complex Stoichiometry

| Metal Cation | Reported Complex Stoichiometry |

|---|---|

| Calcium (Ca²⁺) | [Ca₂(PO₃)₆]²⁻ |

| Aluminum (Al³⁺) | Complex formation occurs, specific stoichiometry not detailed in search results. |

| Magnesium (Mg²⁺) | Forms stable complexes, specific stoichiometry not detailed in search results. |

| Manganese (Mn²⁺) | Forms complexes, specific stoichiometry not detailed in search results. |

Speciation modeling is crucial for understanding which complex species will predominate under specific conditions of pH, ionic strength, and reactant concentrations. While general principles suggest that the degree of complexation will be pH-dependent due to the potential for protonation of the metaphosphate ring, detailed speciation models and diagrams for P₆O₁₈⁶⁻ with Al³⁺, Ca²⁺, Mg²⁺, and Mn²⁺ are not widely published. Such models would be instrumental in predicting the bioavailability of these metal ions in various environments. The structure of these complexes involves the coordination of the metal cation to the oxygen atoms of the phosphate groups in the P₆O₁₈⁶⁻ ring, leading to a stable chelate structure.

Studies have qualitatively confirmed the strong binding affinity of hexametaphosphate for several divalent and trivalent metal ions.

Aluminum (Al³⁺): As a trivalent cation, Al³⁺ is expected to form strong complexes with hexametaphosphate. This interaction is relevant in water treatment processes.

Calcium (Ca²⁺) and Magnesium (Mg²⁺): The sequestration of Ca²⁺ and Mg²⁺ is the basis for the water softening properties of hexametaphosphate. By forming soluble complexes with these ions, it prevents the formation of insoluble carbonate and sulfate (B86663) salts that lead to scale. Research has shown that the addition of sodium hexametaphosphate to solutions containing Ca²⁺ leads to a significant reduction in the free Ca²⁺ concentration. nih.gov

Manganese (Mn²⁺): Hexametaphosphate is also known to form complexes with manganese ions. This can have implications in both industrial processes and biological systems where manganese is a critical micronutrient. It has been noted that both manganese and sodium hexametaphosphate individually appeared more toxic than the complex of the two. epa.gov

Hydrolysis Mechanisms and Kinetic Rate Determinations

The stability of the hexametaphosphate ring in aqueous solution is finite, as it is susceptible to hydrolysis, which involves the cleavage of the P-O-P bonds.

The rate of hydrolysis of hexametaphosphate is significantly influenced by environmental factors.

pH: The hydrolysis of the P₆O₁₈⁶⁻ ring is notably faster under acidic conditions. wikipedia.org As the pH decreases, the protonation of the phosphate groups is thought to facilitate nucleophilic attack by water molecules on the phosphorus atoms. The aqueous solution of sodium hexametaphosphate is itself acidic. atamanchemicals.com

Temperature: An increase in temperature accelerates the rate of hydrolysis, as is typical for most chemical reactions. cd1958.com

Co-existing Ions: Metal ions can influence the rate of hydrolysis. The formation of metal-hexametaphosphate complexes can alter the conformation of the phosphate ring, potentially making the P-O-P bonds more or less susceptible to cleavage. researchgate.net Some metal ions can act as catalysts in phosphate ester hydrolysis. nih.gov

Table 2: Influence of Environmental Parameters on Metaphosphate (P₆O₁₈⁶⁻) Hydrolysis

| Parameter | Effect on Hydrolysis Rate |

|---|---|

| pH | Rate increases significantly in acidic conditions. |

| Temperature | Rate increases with increasing temperature. |

| Co-existing Metal Ions | Can either catalyze or inhibit hydrolysis depending on the ion and complex formed. |

The hydrolysis of the cyclic P₆O₁₈⁶⁻ anion is not a single-step process but rather a cascade of reactions leading to smaller phosphate species. The initial and key step is the opening of the ring structure to form the linear hexaphosphate anion.

This linear intermediate is then subject to further hydrolytic cleavage, breaking down into smaller linear polyphosphates. Ultimately, the hydrolysis process continues until the polyphosphates are converted to the thermodynamically most stable simple phosphate form, orthophosphate (PO₄³⁻). There is also evidence to suggest that under certain conditions, the hydrolytic pathway can lead to the formation of smaller cyclic phosphates, such as trimetaphosphate. wikipedia.orgatamanchemicals.com

Cyclic Hexametaphosphate → Linear Hexametaphosphate → Shorter Linear Polyphosphates → Trimetaphosphate and/or Orthophosphate

A chromatographic study of the acidic hydrolysis of cyclo-hexaphosphate confirmed that the reaction follows first-order kinetics. The initial product is linear hexaphosphate, which can then be further hydrolyzed.

Polymeric Transformations and Oligomerization Phenomena of Metaphosphates

Metaphosphates, particularly the cyclic hexametaphosphate anion (P₆O₁₈⁶⁻), are part of a broader class of polyphosphates that exhibit complex polymeric transformations and oligomerization behaviors. The fundamental reactive species, the monomeric metaphosphate ion (PO₃⁻), is highly unstable and readily undergoes self-reaction in the absence of water to form cyclic rings or linear infinite chains. wikipedia.org This inherent reactivity is a cornerstone of metaphosphate chemistry, leading to the formation of various oligomeric and polymeric structures.

The oligomerization of phosphates is a significant phenomenon, with phosphate anions demonstrating a propensity to form dimers, trimers, and higher-order structures. nih.govrsc.org This process is driven by the formation of P-O-P (pyrophosphate) bonds. In solution, dihydrogen phosphate (H₂PO₄⁻) can oligomerize due to its capacity to act as both a hydrogen bond donor and acceptor. nih.gov The treatment of inorganic phosphates with activating agents, such as carbodiimides or sulfonyl chlorides, can induce oligomerization, often resulting in the formation of cyclic metaphosphates. nih.gov Similarly, substituted triphosphates can undergo intramolecular dehydration with an activating agent to yield a substituted trimetaphosphate, which is a potent electrophile for the synthesis of other oligophosphates. nih.gov

The table below summarizes key aspects of metaphosphate oligomerization.

| Feature | Description | Reference(s) |

| Driving Force | Inherent instability of monomeric PO₃⁻; formation of stable P-O-P bonds. | wikipedia.org |

| Products | Cyclic metaphosphates (e.g., trimetaphosphate, hexametaphosphate), linear polyphosphates. | wikipedia.orgnih.gov |

| Influencing Factors | Presence of activating agents, solvent conditions, concentration. | nih.govnih.gov |

| Intermediate Species | Electrophilic substituted metaphosphates. | nih.gov |

These polymeric transformations are not merely simple chain-growth or cyclization reactions but can be influenced by supramolecular interactions. For instance, the oligomerization of phosphate has been shown to drive the formation of higher-order co-assemblies with macrocyclic hosts, indicating a complex interplay between covalent bond formation and non-covalent interactions. nih.govrsc.org

Solid-State Reactivity and Mechanochemical Synthesis

The reactivity of metaphosphates is not limited to solution-phase chemistry; they also exhibit a rich and varied solid-state chemistry. Solid-state reactions involving metaphosphates are crucial for the synthesis of various materials with specific properties. These reactions are often induced by thermal treatment or mechanochemical forces.

Mechanochemical synthesis, which involves the use of mechanical energy to induce chemical reactions, has emerged as a powerful tool in phosphate chemistry. youtube.comyoutube.com This solvent-free approach offers advantages in terms of reaction speed, selectivity, and reduced waste. youtube.com For instance, the mechanochemical reduction of sodium pyrophosphate (Na₄P₂O₇) with potassium hydride (KH) has been demonstrated to produce phosphite, showcasing a novel route to reduced phosphorus compounds from condensed phosphates. researchgate.net This process highlights the potential for breaking and forming P-O bonds in the solid state under mechanical stress.

Solid-state synthesis is also a common method for preparing crystalline metaphosphate materials. For example, sodium cadmium metaphosphate (NaCdP₃O₉) has been synthesized via a solid-state reaction involving the manual grinding of precursor materials followed by thermal treatment. rsc.org Similarly, calcium metaphosphate powders can be produced through a chemical precipitation method followed by heat treatment. researchgate.net

Influence of Crystal Lattice Confinement on Reaction Kinetics and Mechanisms

The confinement of reactants within the ordered environment of a crystal lattice can significantly influence reaction kinetics and mechanisms. While specific studies on the influence of crystal lattice confinement on P₆O₁₈⁶⁻ reactivity are not abundant in the provided search results, general principles of confinement effects on chemical reactions can be applied.

Physical confinement can alter reaction pathways and activation energies. nih.gov The restriction of molecular motion and the specific orientation of reactants within a crystal lattice can lead to enhanced selectivity and reaction rates. In the context of solid-state metaphosphate chemistry, the crystal structure of the starting materials and any intermediate phases will dictate the proximity and orientation of reactive phosphate units. This can favor certain polymeric transformations or reactions with other solid-state reactants.

The effects of confinement can be categorized as follows:

Transition State Stabilization: The electrostatic and dispersive interactions within the confined space can stabilize certain reaction transition states. nih.gov

Steric Constraints: The size and shape of the confining space can impose steric requirements on reactants and products, potentially altering reaction selectivity. nih.gov

Thermodynamic Characterization of Solid-State Metaphosphate Reactions

Understanding the thermodynamics of solid-state reactions is crucial for controlling reaction pathways and predicting product stability. The thermodynamic characterization of these reactions can be challenging but is achievable through techniques like isothermal calorimetry. rsc.org

For sodium metaphosphate polymers, the heats of interconversion between different polymorphic forms have been determined using high-temperature calorimetry. rsc.org This data provides insight into the relative thermodynamic stabilities of these structures. The thermodynamic properties of metaphosphate polymers are closely linked to their structural characteristics. rsc.org

The general approach to understanding the thermodynamics of solid-state synthesis involves considering both the bulk free energy change of the reaction (reaction energy) and the surface energy of the forming phases. umn.edubin-ouyang.com The reaction energy can be manipulated by the choice of precursors, which in turn can influence the nucleation of stable versus metastable polymorphs. umn.edubin-ouyang.com

The table below presents hypothetical thermodynamic data for the interconversion of sodium metaphosphate polymorphs, based on the principles outlined in the literature.

| Transformation | Enthalpy of Interconversion (ΔH) | Significance | Reference(s) |

| Polymorph A → Polymorph B | Value | Indicates the relative stability of the two forms. | rsc.org |

| Polymorph B → Polymorph C | Value | Provides insight into the energy landscape of the system. | rsc.org |

Note: Specific values would need to be sourced from dedicated experimental studies.

Design and Optimization of Catalysts for Solid-State Processes

Catalysts can play a significant role in directing the outcome of solid-state reactions involving metaphosphates. Metal phosphates themselves are a class of materials with tunable acidic and basic properties, making them promising catalysts for various transformations. rsc.orgmdpi.com The presence of both Brønsted and Lewis acid sites in materials like zirconium phosphates allows them to catalyze reactions such as dehydration and hydrolysis. mdpi.com

In the context of solid-state processes, a catalyst must be able to interact effectively with the solid reactants. This often involves maximizing the interfacial contact area between the catalyst and the reactants. The design of such catalysts focuses on several key aspects:

High Surface Area: A large surface area increases the number of active sites available for reaction. mdpi.com

Tunable Acidity/Basicity: The acidic and basic properties of the catalyst can be tailored to promote specific reaction pathways. rsc.orgmdpi.com

Thermal Stability: Catalysts for solid-state reactions must be stable at the temperatures required for the reaction to proceed. rsc.org

Structural Compatibility: The catalyst's structure should facilitate interaction with the reactants' crystal lattices.

Cerium-based solid catalysts, such as CeO₂, have shown significant activity in the hydrolysis of phosphates, which involves the cleavage of P-O-P bonds. nih.gov This activity is attributed to the cooperation of Ce³⁺ and Ce⁴⁺ sites on the catalyst surface. nih.gov Such catalysts could potentially be adapted for solid-state transformations of metaphosphates. Platinum supported on metal phosphates has also been investigated for catalytic applications like CO oxidation, demonstrating the versatility of these materials. nih.gov

Protonation Equilibria and Acidity Constants of Metaphosphate Anions

The protonation of metaphosphate anions is a fundamental aspect of their chemistry in aqueous solutions, governing their charge state and reactivity. The cyclic hexametaphosphate anion (P₆O₁₈⁶⁻) is the conjugate base of a polyprotic acid, and its protonation occurs in a stepwise manner.

HₙA ⇌ H⁺ + Hₙ₋₁A⁻ (pKa₁) Hₙ₋₁A⁻ ⇌ H⁺ + Hₙ₋₂A²⁻ (pKa₂) ... HA⁽ⁿ⁻¹⁾⁻ ⇌ H⁺ + Aⁿ⁻ (pKaₙ)

Quantum chemical calculations can be employed to determine the absolute and relative pKa values of phosphate compounds. rutgers.edu These calculations consider factors such as solvation energies and the electronic structure of the anion. rutgers.edu For cyclic phosphates, their more compact structure leads to more favorable solvation upon ionization, resulting in lower pKa values compared to their acyclic counterparts. rutgers.edu

The acidity of phosphorus oxoacids generally decreases with an increasing degree of polymerization. The pKa values for various linear and cyclic phosphoric acids illustrate this trend.

| Acid | Formula | pKa₁ | pKa₂ | pKa₃ | pKa₄ | pKa₅ | pKa₆ |

| Orthophosphoric Acid | H₃PO₄ | 2.15 | 7.20 | 12.35 | - | - | - |

| Pyrophosphoric Acid | H₄P₂O₇ | 1.52 | 2.36 | 6.60 | 9.25 | - | - |

| Tripolyphosphoric Acid | H₅P₃O₁₀ | ~1.0 | 2.2 | 2.3 | 5.7 | 8.5 | - |

| Trimetaphosphoric Acid | H₃P₃O₉ | < 1 | 2.06 | - | - | - | - |

Data compiled from various sources and general chemical knowledge. wikipedia.orglibretexts.org

The protonation state of the metaphosphate anion will significantly influence its interaction with other species in solution, its nucleophilicity, and its role in any chemical reactions.

Theoretical and Computational Studies on Metaphosphate P6o186

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. compchemhighlights.orgreddit.com DFT methods are particularly well-suited for analyzing anionic species, although care must be taken in selecting the appropriate functional and basis set to accurately describe electron distribution and energy. reddit.comgoogle.comresearchgate.net

The first step in the computational analysis of P6O186- is to determine its most stable three-dimensional structure through geometry optimization. nih.govsmu.eduresearchgate.net This process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the equilibrium geometry of the anion. bham.ac.uk For a cyclic species like P6O186-, this would involve optimizing the P-O bond lengths and O-P-O bond angles within the ring and for the exocyclic oxygen atoms. The resulting optimized structure provides fundamental information about the anion's shape and symmetry.

Following geometry optimization, an electronic structure analysis reveals how electrons are distributed within the anion. This includes mapping the electron density to identify regions of high and low electron concentration, which is crucial for understanding the molecule's reactivity. One study provides a visual representation of the electric charge distribution over the surface of a sodium hexametaphosphate molecule and its ionized forms, illustrating areas of negative charge concentration. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in predicting sites susceptible to electrophilic and nucleophilic attack, respectively.

DFT calculations are a reliable method for predicting spectroscopic parameters that can be compared with experimental data to validate the computed structure. compchemhighlights.orgnih.gov

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for the ³¹P nucleus, are invaluable for characterizing phosphate (B84403) compounds. bham.ac.ukresearchgate.nettandfonline.com The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict isotropic shielding constants, which are then converted to chemical shifts. researchtrends.netresearchgate.net Comparing these predicted shifts with experimental spectra helps to confirm the cyclic structure of P6O186- and assign specific resonances. compchemhighlights.org

Vibrational Frequencies: The vibrational modes of the P6O186- anion can be calculated from the second derivatives of the energy with respect to atomic positions. mdpi.commdpi.comresearchgate.netsemanticscholar.org These calculations yield a theoretical infrared (IR) and Raman spectrum, showing the frequencies and intensities of characteristic vibrations, such as the P-O stretching and O-P-O bending modes. This theoretical spectrum is a powerful tool for interpreting experimental vibrational spectra. researchgate.net

While detailed research findings of these specific calculations for P6O186- are not available in the provided search results, the methodologies are well-established for other complex anions. mdpi.comcore.ac.uk

The basicity of the P6O186- anion can be quantified by its proton affinity (PA), which is the negative of the enthalpy change for the gas-phase reaction of the anion with a proton. researchgate.netwikipedia.orgresearchgate.netnist.gov Computationally, the PA is determined by calculating the energies of the anion and its protonated form. researchgate.netresearchgate.net A higher PA value indicates a stronger base in the gas phase. wikipedia.orgchemeurope.com

In solution, the acidity of the conjugate acid is described by its pKa value. While experimental methods like titration can determine macroscopic pKa values for polyphosphates, computational models are required to dissect the microscopic pKa values corresponding to the protonation of each individual oxygen site on the P6O186- ring. researchgate.nettandfonline.com These calculations typically involve a thermodynamic cycle that combines the gas-phase proton affinity with the solvation energies of the anion, the proton, and the protonated species, often using a continuum solvation model. researchgate.net

Molecular Modeling and Simulation Approaches

To understand the behavior of the P6O186- anion in a condensed phase, such as in an aqueous solution, molecular modeling and simulation techniques are employed. rsc.orgrsc.orgnih.gov These methods can capture the dynamic interactions between the anion and solvent molecules. frontiersin.org

The structure and stability of an anion can be significantly influenced by its interaction with solvent molecules. Molecular dynamics (MD) simulations can be used to model the solvation of P6O186- in water. rsc.orgrsc.org In these simulations, the interactions between the atoms of the anion and the surrounding water molecules are described by a force field. The simulation tracks the movement of all atoms over time, providing a detailed picture of the solvation shell around the anion. nih.gov

This analysis reveals key information, such as the number of water molecules in the first solvation shell, their orientation around the phosphate groups, and the strength of the hydrogen bonds formed between the anion's oxygen atoms and water. nih.govnih.gov This provides insight into how the solvent stabilizes the negative charge of the anion.

Molecular simulations, particularly methods that combine quantum mechanics and molecular mechanics (QM/MM), are powerful tools for elucidating reaction mechanisms involving complex molecules in solution. smu.eduresearchgate.netfrontiersin.org For the P6O186- anion, these methods could be used to study reactions such as hydrolysis, where the cyclic structure is broken.

In a QM/MM simulation, the reacting part of the system (e.g., a phosphate group and an attacking water molecule) is treated with a high level of quantum mechanical theory, while the rest of the system, including the bulk solvent, is treated with a more computationally efficient molecular mechanics force field. frontiersin.org This approach allows for the modeling of bond-breaking and bond-forming processes and the calculation of activation energy barriers, providing a detailed, step-by-step understanding of the reaction pathway at the molecular level. smu.edu

Computational Insights into Phosphorus-Oxygen Bonding and Apicophilicity

The phosphorus-oxygen bonds within the P6O186- ring are not uniform. They can be categorized into two main types: the endocyclic P-O bonds that form the backbone of the ring, and the exocyclic P=O bonds. Computational studies on various phosphate esters and anhydrides consistently show that the exocyclic P=O bonds are significantly shorter and stronger than the endocyclic P-O single bonds. This difference is attributed to the greater double bond character of the exocyclic linkage, arising from the overlap of p-orbitals between phosphorus and oxygen.

Mulliken population analysis, a method used in computational chemistry to estimate the partial atomic charges, would be expected to show a significant negative charge accumulation on the exocyclic oxygen atoms of the P6O186- anion. researchgate.netresearchgate.netwikipedia.org This is a direct consequence of the high electronegativity of oxygen and the polar nature of the P=O bond. The phosphorus atoms, in turn, would bear a partial positive charge, while the endocyclic oxygen atoms would also be negatively charged, but to a lesser extent than their exocyclic counterparts. It is important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation, and therefore, their absolute values should be interpreted with caution. uni-muenchen.de However, the qualitative trend of charge distribution is a reliable outcome of such analyses.

Detailed computational data for bond lengths and angles in the hexametaphosphate anion are not available in the public domain. However, based on studies of smaller cyclic metaphosphates and linear polyphosphates, the following trends can be anticipated:

Anticipated Bond Characteristics in Metaphosphate (P6O186-)

| Bond Type | Expected Bond Length (Å) | Expected Bond Angle |

|---|---|---|

| Exocyclic P=O | Shorter (approx. 1.45-1.50) | O=P-O (endocyclic) approx. 115-125° |

| Endocyclic P-O | Longer (approx. 1.60-1.65) | P-O-P approx. 120-135° |

Note: These are estimated values based on computational studies of related phosphate compounds. Specific values for P6O186- would require dedicated computational analysis.

The concept of apicophilicity becomes relevant when considering the potential for pentacoordinate phosphorus intermediates or transition states in reactions involving the metaphosphate ring. Apicophilicity describes the preference of more electronegative substituents to occupy the apical (axial) positions in a trigonal bipyramidal geometry around a central phosphorus atom. This preference is driven by the electronic structure of such hypervalent species, where the apical bonds are typically longer and more ionic in character.

In the context of the P6O186- anion, if a reaction were to proceed through a pentacoordinate intermediate at one of the phosphorus centers, any highly electronegative attacking or leaving groups would preferentially occupy the apical positions. The exocyclic oxygen and the two endocyclic oxygen atoms of the ring would likely occupy the equatorial positions, along with another substituent. The specific energy differences between isomers with substituents in apical versus equatorial positions would quantify the apicophilicity of those substituents. While direct computational studies on the apicophilicity within the P6O186- ring are not available, the general principles established for other pentacoordinate phosphorus compounds would be expected to apply.

Advanced Materials Science and Catalytic Applications of Metaphosphate P6o186 Systems

Role in Inorganic Material Synthesis and Modification

The cyclic metaphosphate anion, P₆O₁₈⁶⁻, and related polyphosphate structures are fundamental to the synthesis and enhancement of various inorganic materials. Their ability to form stable, extended networks and interact with metal cations allows them to serve as core components in glasses, binders in ceramics, and functional layers in protective coatings.

Phosphate (B84403) Glasses: Structural Integration and Chemical Durability Enhancement

Phosphate glasses are a class of optical materials where the network-forming substrate is phosphorus pentoxide (P₂O₅) instead of silica (B1680970) (SiO₂). wikipedia.org The fundamental building block of these glasses is the PO₄ tetrahedron. In metaphosphate compositions, these tetrahedra link together by sharing two corner oxygen atoms, forming long chains or ring structures (referred to as Q² units). researchgate.netnih.gov The specific cyclic hexametaphosphate structure is an example of such a ring. The resonance of the π-bond among the P-O bonds helps to stabilize these structures. csic.es

Chemical durability is a critical property of phosphate glasses, determined by the stability of the phosphate network against aqueous dissolution. A highly polymerized network, characterized by strong, covalent metal-oxygen-phosphorus (M-O-P) bonds, enhances durability by resisting hydration. scirp.org Conversely, compositional changes that lead to the depolymerization of long metaphosphate chains into shorter pyrophosphate (Q¹) or isolated orthophosphate (Q⁰) units can decrease chemical resistance. scirp.orgscirp.org The addition of oxides like Al₂O₃, BaO, or TiO₂ can improve the water durability by strengthening the cross-linking between phosphate chains. scirp.orgresearchgate.net

Table 1: Influence of Metal Cations on Metaphosphate Glass Structure

| Cation Type | Effect on Glass Network | Reference |

| Alkali Ions (Li⁺, Na⁺, K⁺) | Increased ionic radius improves water durability. Substitution of one alkali ion for another can create a "mixed alkali effect," which influences dissolution rates. | researchgate.netnih.gov |

| Alkaline Earth Ions (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) | Cation field strength influences the relative population of chain and ring structures. Mg²⁺ tends to favor the formation of long metaphosphate chains. | researchgate.net |

| Trivalent Ions (Al³⁺) | Increases the covalent character of metal-phosphate interactions, leading to an overall strengthening of the phosphate network. | researchgate.net |

| Transition Metal Ions (Fe³⁺) | Incorporation can depolymerize the metaphosphate structure towards pyrophosphate chains but forms strong, covalent Fe-O-P bonds that improve chemical durability. | scirp.org |

Ceramic Materials: Binding, Adhesion, and Structural Consolidation Mechanisms

Metaphosphates, particularly in the form of aluminum phosphates or sodium hexametaphosphate, serve as highly effective inorganic binders in the fabrication of ceramic materials. mst.eduresearchgate.net Their primary function is to create strong adhesive and cohesive bonds between ceramic particles at temperatures lower than those required for traditional sintering, a process known as chemical bonding.

The binding mechanism involves the thermal transformation of the phosphate binder. For instance, monoaluminum phosphate (Al(H₂PO₄)₃) undergoes a series of condensation reactions upon heating. researchgate.net It cross-links through the formation of P-O-Al and P-O-P bonds, developing a rigid, three-dimensional inorganic polymer network. researchgate.netmdpi.com This network adheres strongly to the surfaces of the ceramic filler particles (e.g., alumina (B75360), Al₂O₃), effectively "gluing" them together. mdpi.com

This process leads to structural consolidation, providing high "green" mechanical strength before final high-temperature firing. researchgate.net The use of phosphate binders reduces the mass loss and shrinkage that typically occur with organic binders during sintering, as the inorganic binder becomes an integral part of the final ceramic matrix. researchgate.net The resulting phosphate-bonded ceramics exhibit excellent strength and abrasion resistance. researchgate.net

Advanced Coatings: Enhancement of Adhesion, Hardness, and Corrosion Resistance

Metaphosphate and other phosphate compounds are crucial in the surface treatment of metals through a process called phosphatization or phosphate conversion coating. srce.hr This process transforms the metal surface into a stable, crystalline layer of insoluble metal phosphates, which provides a significant enhancement in corrosion resistance and serves as an excellent primer for subsequent organic coatings. ijcsi.pro

The enhancement of properties is achieved through several mechanisms:

Corrosion Resistance: The phosphate layer acts as a physical barrier, isolating the metal substrate from corrosive environments like moisture and oxygen. researchgate.net

Adhesion: The crystalline nature of the phosphate coating creates a porous and rough surface topology. This increases the surface area and provides an ideal topography for mechanical interlocking with paints and other organic coatings, significantly improving adhesion. srce.hr

Hardness: The formation of a dense, crystalline inorganic phosphate layer on the metal surface increases its surface hardness and wear resistance. srce.hr

Different types of phosphate coatings are used depending on the substrate and desired properties. Zinc, iron, and manganese phosphate coatings are common, each offering a unique combination of corrosion protection, adhesion promotion, and wear resistance.

Table 2: Characteristics of Common Phosphate Conversion Coatings

| Coating Type | Key Characteristics | Primary Applications | Reference |

| Iron Phosphate | Amorphous, thin layer. Provides good adhesion and moderate corrosion resistance. | Pre-treatment for painting where high corrosion resistance is not the primary requirement. | |

| Zinc Phosphate | Crystalline layer. Offers excellent corrosion resistance and a strong base for paints. | Automotive and appliance industries for under-paint corrosion protection. | ijcsi.pro |

| Manganese Phosphate | Dense, crystalline layer. Provides superior corrosion and wear resistance. | Protection of components in harsh environments, such as marine applications; improves lubricity for moving parts. |

Catalytic Functions and Electrocatalysis

The unique structural and electronic properties of metaphosphates make them effective catalysts and electrocatalysts for a range of important chemical transformations, most notably in the field of electrochemical water splitting.

Metaphosphate-Based Electrocatalysts for Hydrogen and Oxygen Evolution in Water Splitting

Transition-metal metaphosphates (TMMPs) have emerged as highly efficient and cost-effective electrocatalysts, particularly for the OER. researchgate.net Their three-dimensional, open-framework structures are advantageous for catalytic activity. researchgate.net The phosphate groups (PO₃⁻) within the structure play a critical role; they are believed to facilitate the adsorption of water molecules and promote the formation of metal oxyhydroxide species on the catalyst surface, which are key intermediates in the OER pathway. researchgate.net This modulation of the catalyst surface lowers the energy barrier for the reaction.

Research has demonstrated the high performance of specific TMMPs. For example, certain cobalt and nickel phosphate compounds are renowned for their OER activity. researchgate.net Furthermore, TMMPs can also catalyze the HER in alkaline conditions by facilitating the initial water dissociation step. researchgate.net

Table 3: Performance of Selected Phosphate-Based Electrocatalysts for Water Splitting

| Electrocatalyst | Reaction | Key Performance Metric | Electrolyte | Reference |

| NiCo-(HPO₄)₂@Ni₃N | OER | Overpotential of 365 mV @ 100 mA/cm² | Alkaline | researchgate.net |

| NiCo-(HPO₄)₂@Ni₃N | HER | Overpotential of 174 mV @ 100 mA/cm² | Alkaline | researchgate.net |

| NH₄CoPO₄·H₂O | OER | Overpotential of 252 mV @ 10 mA/cm² | Alkaline | researchgate.net |

General Principles of Metaphosphate Activity as Chemical Catalysts

The catalytic function of metaphosphate is rooted in its chemical reactivity as a phosphorylating agent. In many chemical and biochemical reactions, phosphoryl transfer proceeds through a dissociative, Sₙ1-like mechanism. This pathway involves the formation of a highly reactive, transient metaphosphate (PO₃⁻) intermediate. This electrophilic species is then rapidly attacked by a nucleophile to complete the transfer of a phosphoryl group.

This ability to generate a high-energy metaphosphate intermediate makes related compounds effective catalysts for reactions involving phosphorylation. In solid-state catalysis, the surfaces of phosphate materials can exhibit both acidic and basic properties. These sites can activate reactant molecules by donating or accepting protons or electrons, facilitating a wide range of organic synthesis reactions, including condensations and alkylations.

Ion Conduction Materials: Proton and Metal Ion Conductors

Metaphosphate-based materials, particularly in their glassy or ceramic forms, have emerged as significant components in the development of solid-state ion conductors. Their framework, composed of interconnected PO4 tetrahedra, provides pathways for the transport of both protons (H+) and various metal ions, which is critical for electrochemical applications.

Mechanisms of Ionic Transport in Metaphosphate Frameworks

The transport of ions through metaphosphate structures is fundamentally dictated by the material's composition and atomic arrangement. The conduction can occur through different mechanisms depending on the charge carrier.

For proton conduction , the mechanism in rare-earth phosphate materials generally involves protons that are incorporated as charge-compensating defects, often when doped with aliovalent cations. energy.gov These protons bond to oxygen atoms on the phosphate tetrahedra and move through the framework via an inter-tetrahedral hopping or transfer process. energy.govsciencedaily.com In phosphate glasses, the diffusion of ions is closely linked to the network structure, and the presence of other ions can influence proton mobility; for example, the presence of a sodium ion can weaken the electrostatic interaction between protons and oxygen, facilitating ion diffusion. sciencedaily.com

Table 1: Ionic Conductivity of Various Metaphosphate-Based Materials This table is interactive. You can sort and filter the data.

| Material System | Ion | Conductivity (S/cm) | Temperature (°C) | Conduction Mechanism | Reference |

|---|---|---|---|---|---|

| 60% Sr-substituted LaP3O9 Glass | H+ | ~10⁻⁵ | 450 | Inter-tetrahedral Hopping | energy.gov |

| 2% Sr-doped CePO4 | H+ / holes | 10⁻⁴ (wet H₂) | 500 | Mixed protonic-electronic | energy.gov |

| Polycrystalline LiPO3 | Li+ | 2.5 x 10⁻⁸ | 280 | Interstitial Mechanism | researchgate.net |

| 50Li2O-50P2O5 Glass | Li+ | ~2.5 x 10⁻⁴ | 280 | Hopping in amorphous matrix | researchgate.net |

| (PEO)6:LiPO3 Polymer Complex | Li+ | 3.1 x 10⁻⁷ | 78 | Hopping in polymer matrix | researchgate.net |

Development of Solid Electrolytes for Electrochemical Energy Technologies

The development of safe, high-performance energy storage devices, such as all-solid-state lithium batteries, heavily relies on the innovation of solid electrolytes. mdpi.comyoutube.com Phosphate-based materials, including those with metaphosphate structures, are promising candidates due to their structural stability and compatibility with various electrode materials. neicorporation.com

Materials with the NASICON (Na Super Ionic Conductor) structure, such as LiM2(PO4)3 where M can be Ti, Ge, or Zr, are extensively studied. researchgate.netmdpi.com These frameworks provide three-dimensional pathways for lithium-ion migration. researchgate.net A key strategy to enhance ionic conductivity is through heterovalent cation substitution (doping), which creates vacancies or introduces additional lithium ions into interstitial sites, thereby facilitating easier ion movement. mdpi.com For example, substituting Ti4+ with Al3+ in LiTi2(PO4)3 increases the concentration of mobile Li+ ions, boosting conductivity. mdpi.com

Sequestration and Dispersion Mechanisms in Material Science Contexts

The highly charged anionic nature and flexible structure of polyphosphates, including hexametaphosphate, make them highly effective in controlling the behavior of metal ions and particles in aqueous systems.

Fundamental Principles of Metal Ion Sequestration in Aqueous Systems

Sequestration is the process of forming a stable, water-soluble complex with a metal ion, which prevents the ion from participating in undesirable reactions like oxidation or precipitation. blogspot.comyoutube.com Polyphosphates excel as sequestering agents through a mechanism known as chelation. blogspot.commdpi.com

The fundamental principle involves the polyphosphate molecule acting as a multidentate ligand, meaning it can bind to a single metal ion at multiple points. blogspot.comnih.gov The flexible polyphosphate backbone, with its numerous negatively charged oxygen atoms, can wrap around and coordinate with a positively charged metal cation (e.g., Ca2+, Mg2+, Fe2+/3+). blogspot.combeloit.edu This forms a stable, ring-like structure called a chelate, effectively "locking" the metal ion in a soluble complex. blogspot.comnih.gov By blocking the reactive sites of the metal ion, the chelating agent inhibits its normal chemical activity. beloit.edu

The effectiveness of sequestration is influenced by several factors:

pH and Temperature : The stability of the metal-phosphate complex is dependent on these conditions. blogspot.comresearchgate.net

Chain Length : The sensitivity of the sequestration capacity to pH changes tends to decrease as the polyphosphate chain length increases. blogspot.comresearchgate.net

Competing Ions : The presence of other ionic species in the solution can affect the sequestration efficiency. blogspot.com

This property is widely used in water treatment to control hardness (calcium and magnesium) and prevent the precipitation of iron and manganese, which can cause discoloration. youtube.comvt.edu

Colloidal Stability and Particle Dispersion Enhancement in Material Formulations

Polyphosphates are widely used as dispersing agents, or deflocculants, in various industrial formulations, such as ceramic slips and water-based paints. researchgate.netresearchgate.nethalox.com Their function is to prevent fine particles from agglomerating, thereby ensuring the stability and desired flow characteristics (rheology) of a suspension. researchgate.nethalox.com

The primary mechanism for this is electrostatic stabilization. halox.comaib.edu.au In an aqueous system, the polyphosphate anions adsorb onto the surface of the colloidal particles. nih.gov This imparts a significant negative charge to the particles, leading to strong electrostatic repulsion between them. This repulsive force overcomes the natural attractive van der Waals forces that would otherwise cause the particles to clump together (flocculate). nih.govresearchgate.net

In some cases, particularly with longer-chain polyphosphates, a steric stabilization mechanism can also contribute. researchgate.net The adsorbed polymer chains physically hinder the close approach of other particles. halox.com The optimal dosage of the dispersant is critical; adding too little may not provide sufficient repulsion, while adding too much can sometimes lead to an increase in viscosity or even cause aggregation through mechanisms like bridging. researchgate.netrsc.org Research on alumina suspensions has shown that polyphosphates can be highly effective at reducing viscosity at very low concentrations. researchgate.net

Metaphosphate as an Intermediate in Biological Chemical Reactions and Catalysis

While the stable hexametaphosphate ring is important in materials science, a highly reactive, transient monomeric metaphosphate (PO3−) has been proposed as a key intermediate in certain biological phosphoryl-transfer reactions. libretexts.orgmdpi.com These reactions are fundamental to life, underpinning processes like energy transfer (ATP hydrolysis) and signal transduction.

The proposed mechanism is a dissociative, or elimination-addition, pathway. libretexts.orgfrontiersin.org In this model, the bond between the phosphorus atom and its leaving group breaks first, forming a short-lived, trigonal planar metaphosphate intermediate. libretexts.org This electrophilic species is then rapidly attacked by a nucleophile (such as water or an alcohol) in a second step to complete the transfer. libretexts.orgmdpi.com

However, there is considerable scientific debate and evidence suggesting that a free, diffusible metaphosphate intermediate may not exist in most enzymatic reactions. nih.gov Instead, many biological phosphoryl transfers are thought to proceed through a "metaphosphate-like transition state." nih.gov In this concerted mechanism, the bond to the nucleophile begins to form as the bond to the leaving group is breaking, passing through a high-energy state that resembles metaphosphate but never exists as a discrete intermediate. nih.gov

Separately, larger polyphosphate chains are metabolized in biological systems by specific enzymes. Exopolyphosphatases (PPX), for instance, catalyze the hydrolysis of polyphosphates by progressively cleaving the terminal phosphate group from the chain, releasing orthophosphate (Pi). gatech.edunih.gov This enzymatic degradation follows a terminal-only pathway, rather than a random cleavage of the chain. gatech.eduacs.org

Emerging Research Directions and Interdisciplinary Perspectives

Synergistic Integration of Experimental and Computational Methodologies in Metaphosphate Research

The intricate nature of metaphosphate chemistry, involving a delicate balance of electrostatic interactions, bonding, and structural dynamics, presents significant challenges to experimental characterization alone. The synergistic integration of computational modeling with experimental validation has become an indispensable strategy for gaining molecular-level insights. This dual approach allows researchers to interpret complex experimental data, predict the behavior of metaphosphate systems, and guide the design of new experiments.

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have proven to be powerful tools. DFT studies are instrumental in investigating the reactivity and stability of metaphosphate species. For instance, DFT calculations have been used to determine the barrier heights for the hydrolysis of metaphosphate to orthophosphate, confirming its high reactivity in aqueous solutions. asm.orgnih.gov These studies can elucidate how the number of explicit water molecules in the computational model affects the activation free energy, providing a nuanced understanding of the hydrolysis mechanism. researchgate.net

Molecular Dynamics simulations offer a window into the dynamic behavior of metaphosphates and longer-chain polyphosphates in complex environments. nih.gov MD simulations have been employed to study the interaction of polyphosphates with various physiologically relevant metal cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺). researchgate.nettandfonline.com These simulations can predict the relative thermodynamic stability of different metal-polyphosphate complexes and determine crucial structural information, such as coordination distances between the phosphate (B84403) oxygen atoms and the metal ions. researchgate.nettandfonline.com This computational data is vital for interpreting experimental results from techniques like X-ray scattering, which can corroborate the predicted coordination geometries. researchgate.net The synergy is clear: MD provides a detailed, atomistic model that explains macroscopic observations from experimental measurements.

This integrated approach is not limited to aqueous solutions. Computational studies on metaphosphate glasses have helped to rationalize the relationship between the properties of modifier cations (like charge and ionic radius) and the resulting glass network structure, complementing experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org The collaborative efforts of theoretical and experimental researchers are essential for building more accurate predictive models of these complex systems. researchgate.net

| Computational Method | Application in Metaphosphate Research | Key Insights Gained | Experimental Correlation |

| Density Functional Theory (DFT) | Investigating the reactivity and stability of metaphosphate in water. asm.orgnih.gov | Calculation of activation free energy for hydrolysis; understanding the "thio effect" in analogous compounds. researchgate.net | Correlates with kinetic studies of phosphate ester hydrolysis. |

| Molecular Dynamics (MD) | Simulating interactions between polyphosphates and metal cations in solution. nih.govresearchgate.net | Determination of complex stability (e.g., Mg-polyP > Ca-polyP > Na-polyP > K-polyP); prediction of coordination distances. tandfonline.com | X-ray Scattering data for validating coordination geometry. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the binding of organic phosphates to mineral surfaces. nih.gov | Elucidation of binding motifs (monodentate, bidentate) and interaction energies at interfaces. | Adsorption isotherm experiments. |

Exploration of Novel Metaphosphate Analogues and Hybrid Materials for Tailored Functionality

Research into metaphosphates is expanding beyond the study of the parent ion to the rational design and synthesis of novel analogues and hybrid materials. By chemically modifying the metaphosphate structure or incorporating it into larger matrices, scientists can create materials with tailored functionalities for a wide range of applications, from biomedicine to materials science.

Hybrid Organic-Inorganic Materials: A significant area of exploration involves the creation of hybrid composites. For example, homogeneous, monophasic hybrid materials have been fabricated by combining sodium metaphosphate with polymers like polyethylene (B3416737) glycol (PEG) through a coacervation process in an aqueous solution. asm.orgnih.gov These amorphous, plastic-like solids demonstrate significantly enhanced ionic conductivity compared to pure glassy sodium metaphosphate, opening possibilities for their use in solid-state electrolytes. asm.org Another class of hybrid materials involves metal phosphonates, where organic bridging groups are linked by metal-phosphonate bonds to create porous structures, including metal-organic frameworks (MOFs). acs.orgresearchgate.net These materials offer high surface areas and tunable porosity, making them promising for applications in catalysis, gas storage, and separation. researchgate.netnih.gov

Functionalized Polymers and Analogues for Biomedical Applications: The polyphosphate backbone serves as a versatile scaffold for creating functional polymers. Poly(phosphate ester)s, polyphosphonates, and polyphosphazenes are classes of phosphorus-containing polymers being extensively investigated for therapeutic applications. nih.govresearchgate.net Their utility in drug delivery is a key focus, as the polymer properties and degradability can be tuned. researchgate.net Post-polymerization functionalization allows for the attachment of targeting ligands or therapeutic agents, enabling the development of sophisticated drug delivery systems. nih.gov

Furthermore, the synthesis of specific molecular analogues, such as α-phosphate-modified nucleoside triphosphates, provides powerful tools for molecular biology and medicinal chemistry. researchgate.net By replacing a non-bridging oxygen atom with sulfur (thiometaphosphates) or a nitrogen group, researchers can probe the mechanisms of enzymes like polymerases or develop enzyme inhibitors. researchgate.netbohrium.com These modifications alter the chemical properties and biological activity of the phosphate moiety, allowing for the fine-tuning of its function.

| Material/Analogue Class | Synthesis Strategy | Tailored Functionality/Application |

| Polymer-Metaphosphate Hybrids | Coacervation of sodium metaphosphate and polyethylene glycol (PEG) in aqueous solution. asm.orgnih.gov | Enhanced ionic conductivity for potential use as solid electrolytes. asm.org |

| Metal Phosphonate (B1237965) Hybrids (e.g., MOFs) | Self-assembly of metal ions or clusters with phosphonate organic linkers. acs.orgresearchgate.net | High surface area and porosity for catalysis, gas storage, and separation. researchgate.netnih.gov |

| Functionalized Polyphosphoesters | Polymerization of phosphate-containing monomers followed by post-polymerization modification. nih.gov | Tunable degradability and functional group availability for targeted drug delivery. researchgate.netmdpi.com |

| α-Phosphate-Modified Nucleotides | Chemical synthesis involving reagents like thiophosphoryl chloride or organic azides. researchgate.net | Probing enzyme mechanisms; tools for molecular biology and development of therapeutics. researchgate.nettandfonline.com |

Advancements in In-situ Characterization Techniques for Dynamic Metaphosphate Processes

Understanding the role of metaphosphate in complex systems requires moving beyond static snapshots to observing its dynamic transformations in real-time. In-situ characterization techniques, which monitor processes as they occur within their native environment, are critical for unraveling the mechanisms of metaphosphate polymerization, depolymerization, hydrolysis, and interaction with other molecules.

Vibrational Spectroscopy: Raman spectroscopy has emerged as a powerful tool for the in-situ speciation of phosphates in aqueous solutions. researchgate.net It can effectively track changes in the protonation state of phosphate species during reactions like acid-base titrations by monitoring shifts in vibrational peaks. researchgate.net More advanced techniques, such as in-situ Stimulated Raman Spectroscopy (SRS), have been used to study the formation of phosphate networks within materials. For example, SRS has revealed the polymerization of orthophosphates into pyrophosphate networks within an amorphous cobalt oxide catalyst during its electrodeposition, providing mechanistic insights that would be invisible to ex-situ methods. asm.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is an inherently powerful and non-destructive technique for identifying and quantifying all phosphorus-containing compounds simultaneously. udel.edu High-temperature ³¹P MAS NMR, in particular, allows for the characterization of structure and dynamics in solid-state materials like metaphosphate glasses. nih.govnih.gov By analyzing chemical shifts and relaxation times, researchers can probe the local environment of phosphorus atoms and track chemical exchange processes, such as bond scission and renewal, that are associated with dynamic phenomena like viscous flow. nih.govphysiology.org Time-domain NMR (TD-NMR) methods are also being adapted for the real-time monitoring of polymerization reactions, offering a way to track changes in molecular mobility as liquid reagents form solid products. nih.gov

Other Real-Time Techniques: Dynamic Light Scattering (DLS) is a technique that measures particle size distribution in suspensions by analyzing the fluctuations in scattered light intensity caused by Brownian motion. nih.govmdpi.com DLS can be applied to monitor metaphosphate polymerization or depolymerization processes in real-time by observing the corresponding increase or decrease in the hydrodynamic radius of the polyphosphate chains or aggregates in solution. nih.gov Additionally, highly sensitive fluorescence-based assays have been developed for the real-time measurement of specific reactions, such as the release of pyrophosphate during enzymatic catalysis, capable of measuring reaction rates on the order of milliseconds. researchgate.net

| In-situ Technique | Principle of Operation | Information Obtained on Dynamic Processes |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules. researchgate.net | Real-time speciation of phosphate ions; monitoring of polymerization and hydrolysis reactions. asm.orgnih.gov |

| ³¹P NMR Spectroscopy | Probes the local magnetic environment of the ³¹P nucleus, sensitive to chemical structure and dynamics. udel.edu | Identification of different phosphate species (Qⁿ sites); tracking of chemical exchange and bond scission/renewal in glasses. nih.gov |

| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity to determine particle diffusion coefficients and hydrodynamic size. nih.gov | Monitoring of changes in polymer chain length and aggregation during polymerization/depolymerization. |

| Fluorescence Assays | Couples a reaction of interest (e.g., pyrophosphate release) to a process that generates a fluorescent signal. researchgate.net | High-sensitivity, real-time kinetics of specific enzymatic reactions involving phosphate release. researchgate.net |

Fundamental Environmental Chemical Research on Phosphate Speciation and Mobility

Metaphosphates and other polyphosphates are significant components of the global phosphorus cycle, with their environmental fate and transport being critical areas of research. Understanding their speciation—the different forms in which they exist—and their mobility in soil and water is essential for managing nutrient cycles and mitigating environmental problems like eutrophication. nih.gov

Phosphate Speciation in the Environment: Phosphorus in the environment exists in a multitude of forms, broadly categorized as dissolved or particulate, and organic or inorganic. nih.govbiologists.com The inorganic fraction includes orthophosphate (PO₄³⁻), which is the most readily bioavailable form, and condensed phosphates, such as pyrophosphates and longer-chain polyphosphates, including metaphosphates. researchgate.net The speciation is highly dependent on environmental conditions like pH, redox potential, and the presence of metal cations. tandfonline.com In acidic soils, for instance, phosphates are often strongly adsorbed by aluminum and iron oxides, whereas in soils with a history of manure application, calcium phosphate species may dominate. nih.govtandfonline.com

Mobility and Transformation: A key area of research is the mobility of different phosphate species. Condensed phosphates, such as those used in some fertilizers, exhibit different mobility characteristics compared to orthophosphate. Studies have shown that polyphosphate application can significantly increase the downward movement of phosphorus in the soil profile. researchgate.net This increased mobility is attributed to the fact that polyphosphates can reduce the fixation of phosphorus by soil minerals, keeping it in a more mobile form for longer. researchgate.net However, the ultimate fate of metaphosphates in the environment is governed by hydrolysis. They readily hydrolyze, a process that can be catalyzed by enzymes (phosphatases) or changes in pH, breaking down into smaller chains and eventually to orthophosphate. bohrium.comresearchgate.net This transformation is crucial as it converts the initially less bioavailable polyphosphates into the orthophosphate form that drives algal growth.

Role in Eutrophication: The introduction of excess phosphorus into aquatic ecosystems is a primary driver of cultural eutrophication—the nutrient enrichment of water bodies that leads to harmful algal blooms, oxygen depletion, and degradation of water quality. nih.govmdpi.com Historically, polyphosphates used in detergents were a major contributor to phosphorus loading in municipal wastewater. nih.gov While their use in this application has been largely phased out in many regions, phosphorus from agricultural runoff, containing both orthophosphates and polyphosphates from fertilizers, remains a significant concern. nih.gov Fundamental research on the speciation and mobility of these compounds is critical for developing effective strategies to manage phosphorus runoff and protect water resources. mdpi.com

| Environmental Process | Key Research Findings | Significance |